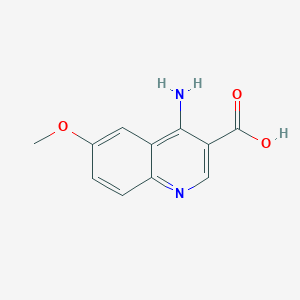

4-Amino-6-methoxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 4-Amino-6-methoxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methoxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-6-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQXPAGPGGXAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586473 | |

| Record name | 4-Amino-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933710-66-8 | |

| Record name | 4-Amino-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline-3-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 4-amino-6-methoxyquinoline-3-carboxylic acid (CAS 908350-29-8)

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a prominent feature in numerous natural products, particularly alkaloids, and has been extensively utilized in the synthesis of compounds with a broad spectrum of therapeutic effects.[2] Within this class, derivatives of 4-aminoquinoline have garnered significant attention for their potent biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][3]

The addition of a carboxylic acid moiety at the 3-position further enhances the therapeutic potential of the quinoline scaffold. This functional group can act as a critical pharmacophore, engaging in key hydrogen bonding and electrostatic interactions with biological targets.[4] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 4-amino group is a particularly important substituent, often associated with the accumulation of these compounds in acidic cellular compartments, which can be advantageous for targeting certain diseases.[1] Furthermore, the methoxy group at the 6-position can influence the molecule's metabolic stability and electronic properties.

This technical guide provides a comprehensive overview of 4-amino-6-methoxyquinoline-3-carboxylic acid, a molecule that combines these key structural features. While the CAS number 908350-29-8 is registered for its ethyl ester precursor, this guide will focus on the core carboxylic acid, detailing its physicochemical properties, a robust synthetic route, and its potential applications in research and drug development, grounded in the established activities of closely related analogues.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 4-amino-6-methoxyquinoline-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 908350-29-8 (for ethyl ester) | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculated |

| Molecular Weight | 218.21 g/mol | Calculated |

| Appearance | Off-white to white solid (predicted) | Inferred from[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General chemical principles |

| pKa | Estimated to be in the range of 4-5 for the carboxylic acid and 7-8 for the quinoline nitrogen | General chemical principles |

Synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid

The synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid can be efficiently achieved through a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis. This approach allows for the purification of the intermediate ester, ensuring a high-purity final product.

Part 1: Synthesis of Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

A common and effective method for the synthesis of 4-aminoquinolines is through the cyclization of an appropriately substituted aniline followed by a nucleophilic aromatic substitution.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This step typically involves the Gould-Jacobs reaction.

-

Combine 4-methoxyaniline with diethyl (ethoxymethylene)malonate.

-

Heat the mixture, initially at 100-120°C to facilitate the initial condensation and elimination of ethanol.

-

The resulting intermediate is then cyclized at a higher temperature (typically 240-260°C) in a high-boiling point solvent like diphenyl ether. The high temperature is crucial for the thermal cyclization to form the quinoline ring system.

-

Cool the reaction mixture and triturate with a non-polar solvent like hexane to precipitate the product.

-

Filter and wash the solid to obtain ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

-

-

Step 2: Chlorination to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

-

Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC). The use of a reflux condenser is essential to prevent the loss of the volatile reagent.

-

Carefully quench the reaction by pouring it onto ice, which will hydrolyze the excess POCl₃.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate, to precipitate the product.

-

Filter, wash with water, and dry the solid to yield ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

-

-

Step 3: Amination to Ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

-

Dissolve the chlorinated intermediate in a suitable solvent, such as ethanol or isopropanol, in a sealed pressure vessel.

-

Saturate the solution with ammonia gas or use a solution of ammonia in the alcohol.

-

Heat the mixture to 120-150°C. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloro group with ammonia.[1][3]

-

After cooling, the product will precipitate. Filter the solid, wash with a small amount of cold solvent, and dry to obtain ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

-

Part 2: Hydrolysis to 4-amino-6-methoxyquinoline-3-carboxylic acid

The conversion of the ethyl ester to the desired carboxylic acid is achieved through hydrolysis. Both acidic and basic conditions can be employed, with basic hydrolysis often being cleaner and more efficient for this class of compounds.

Experimental Protocol:

-

Step 1: Saponification of the Ester.

-

Suspend ethyl 4-amino-6-methoxyquinoline-3-carboxylate in an aqueous solution of a strong base, such as 2N sodium hydroxide.

-

Heat the mixture to reflux (approximately 100°C) for 1-2 hours, or until the reaction is complete by TLC. The heating provides the necessary activation energy for the hydrolysis of the ester.

-

During this process, the ethyl ester is converted to the sodium salt of the carboxylic acid, which is soluble in the aqueous medium.

-

-

Step 2: Acidification and Precipitation.

-

Cool the reaction mixture to room temperature in an ice bath.

-

Slowly add a strong acid, such as 2N hydrochloric acid, dropwise with stirring until the pH of the solution is acidic (pH 4-5). This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Step 3: Isolation and Purification.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield pure 4-amino-6-methoxyquinoline-3-carboxylic acid.

-

Caption: Synthetic workflow for 4-amino-6-methoxyquinoline-3-carboxylic acid.

Potential Applications and Biological Activity

While specific biological data for 4-amino-6-methoxyquinoline-3-carboxylic acid is not extensively reported in the literature, the well-established activities of structurally similar compounds provide a strong basis for predicting its potential applications.

Anticancer Potential

The 4-oxoquinoline (the tautomeric form of 4-hydroxyquinoline) and 4-aminoquinoline scaffolds are present in numerous compounds with demonstrated anticancer activity.[6][7][8] The proposed mechanism of action for many of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[6][7][9] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, these molecules prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.

It is plausible that 4-amino-6-methoxyquinoline-3-carboxylic acid could exhibit similar activity. The planar quinoline ring system is ideal for DNA intercalation, and the carboxylic acid at the 3-position could form key interactions within the enzyme's active site.

Caption: Putative mechanism of anticancer activity via Topoisomerase II inhibition.

Antimicrobial and Antimalarial Activity

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[2] These compounds are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite.

Furthermore, various quinoline-3-carboxylic acid derivatives have demonstrated broad-spectrum antibacterial activity.[10][11] They often function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11] The structural similarities of 4-amino-6-methoxyquinoline-3-carboxylic acid to these known antimicrobial agents suggest it could be a promising candidate for further investigation in this area.

Conclusion

4-amino-6-methoxyquinoline-3-carboxylic acid is a molecule of significant interest, embodying a privileged scaffold in medicinal chemistry. Its synthesis is readily achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Based on the extensive research on related quinoline derivatives, this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides the foundational chemical knowledge to facilitate such research endeavors.

References

- WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P

-

Brzozowski, Z., Slawinski, J., Olczak, A., & Gdaniec, M. (2001). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 36(11-12), 901-913. (URL: [Link])

-

Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1380795. (URL: [Link])

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org. (URL: [Link])

-

Brzozowski, Z., & Slawinski,J. (2002). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. Journal of Heterocyclic Chemistry, 39(4), 739-746. (URL: [Link])

-

Slawinski, J., & Brzozowski, Z. (2001). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. European Journal of Medicinal Chemistry, 36(11-12), 901-913. (URL: [Link])

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. (URL: [Link])

-

Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N., & AlNeyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. (URL: [Link])

-

Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. (URL: [Link])

-

Abulkhair, H. S., El-Gamal, K. M., & Abdel-Gawad, S. M. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 589-599. (URL: [Link])

-

de Oliveira, R. B., de Castro, A. A., de Souza, A. C. C., & de Almeida, M. V. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6513-6527. (URL: [Link])

-

Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P. K., & Mulakayala, N. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 19(2), 29-45. (URL: [Link])

-

Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amyn, A., Ahmed, A., & Perveen, S. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(1), 205-211. (URL: [Link])

-

Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (URL: [Link])

-

4-amino-6-methoxyquinoline-3-carboxylic Acid Ethyl Ester - Cas No: 908350-29-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division. Tradeindia. (URL: [Link])

-

Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aouf, N.-E. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(8), 5143-5154. (URL: [Link])

-

6-Methoxyquinoline-3-carboxylic acid. PubChem. (URL: [Link])

-

Ukrainets, I. V., Sidorenko, L. V., & Gorokhova, O. V. (2007). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 43(9), 1148-1152. (URL: [Link])

-

Soderberg, T. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. (URL: [Link])

-

4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester. Rlavie. (URL: [Link])

-

A process for the preparation of quinoline carboxylic acid derivatives. European Patent Office. (URL: [Link])

-

Musiol, R. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. (URL: [Link])

-

Degefa, G., & Belay, G. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3'-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 9939506. (URL: [Link])

-

Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. (URL: [Link])

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. preprints.org [preprints.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 908350-29-8|4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester [rlavie.com]

- 6. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Quinoline-3-Carboxylic Acid Scaffold: A Technical Guide to Structure, Synthesis, and Medicinal Utility

Executive Summary

The quinoline-3-carboxylic acid scaffold—specifically its 4-oxo-1,4-dihydro tautomer—represents one of the most privileged structures in medicinal chemistry. Best known as the core of the fluoroquinolone antibiotics, this pharmacophore has transcended its bactericidal origins to demonstrate utility in antiviral, anticancer, and neuroprotective therapeutics. This guide provides a rigorous technical analysis of the scaffold’s structure-activity relationships (SAR), synthetic pathways (focusing on the Grohe-Hefer method), and mechanistic interactions, designed for drug discovery professionals.

Structural Architecture & SAR Analysis

The biological potency of the quinoline-3-carboxylic acid scaffold is dictated by a strict set of steric and electronic requirements. While the core bicycle provides the template for intercalation into DNA, the peripheral substituents dictate target selectivity and pharmacokinetic properties.

The Pharmacophore "Anatomy"

| Position | Functionality | Critical SAR Insights |

| N-1 | Bioavailability & Potency | Essential for overall potency. Steric bulk is limited; a cyclopropyl group is optimal (as in Ciprofloxacin), conferring broad-spectrum activity. Ethyl or tert-butyl groups are inferior. |

| C-2 | Steric Gatekeeper | Substitution here (e.g., methyl) often drastically reduces biological activity due to steric clash with the enzyme active site. |

| C-3 | Metal Chelation | The carboxylic acid is non-negotiable for antibacterial activity. It acts as a bidentate ligand (with the C-4 ketone) to chelate Mg²⁺, forming the bridge to the DNA-enzyme complex. |

| C-4 | H-Bond Acceptor | The keto group is essential. Reduction to an alcohol or removal abolishes activity. |

| C-6 | Potency Multiplier | A Fluorine atom here improves cell penetration (lipophilicity) and gyrase inhibition (up to 100-fold increase). This defines the "fluoroquinolone" class.[1][2] |

| C-7 | Spectrum & PK | The most variable region. Piperazinyl or pyrrolidinyl rings extend the spectrum to Gram-negative bacteria and influence half-life. Bulky groups here can overcome efflux pump resistance. |

| C-8 | Activity/Toxicity | A carbon (CH), Nitrogen (Naphthyridine), or C-F/C-OMe determines phototoxicity and anaerobic activity. Methoxy groups (e.g., Moxifloxacin) reduce phototoxicity.[3] |

Visualization: SAR Logic Flow

The following diagram illustrates the causal relationships between structural modifications and biological outcomes.

Caption: Functional mapping of the quinolone scaffold. Blue nodes represent the core, grey nodes specific positions, and colored nodes the biological outcome.

Synthetic Methodologies: The Grohe-Hefer Process

While the Gould-Jacobs reaction was historically significant, it lacks the versatility required for modern N-1 substituted analogs. The Grohe-Hefer synthesis (often called the Grohe process) is the industry standard for high-yield construction of the quinoline-3-carboxylic acid core.

Why Grohe-Hefer?

-

Regiospecificity: Allows precise introduction of the N-1 substituent (e.g., cyclopropyl) before cyclization.

-

Yield: typically >80% for the cyclization step.

-

Versatility: Accommodates diverse C-7 leaving groups (Cl, F) for late-stage diversification.

Reaction Workflow

The synthesis proceeds via a benzoylacetate intermediate, followed by amino-acrylate formation and cyclization.[4]

Caption: The Grohe-Hefer synthetic route. Key advantages include the modular introduction of the N-1 substituent prior to ring closure.

Mechanism of Action: The Water-Metal Ion Bridge

Understanding the mechanism is critical for designing next-generation inhibitors that bypass resistance.

The Ternary Complex

Quinolones do not bind to DNA or the enzyme (Gyrase/Topoisomerase IV) alone with high affinity. They bind to the cleavage complex —a transient state where the enzyme has broken the DNA backbone.

-

The Bridge: The C-3 carboxylate and C-4 ketone coordinate a Magnesium ion (Mg²⁺) .

-

The Anchor: This Mg²⁺ coordinates with water molecules, which hydrogen bond to specific residues (Ser83 and Asp87 in E. coli GyrA).[5]

-

The Result: This "Water-Metal Ion Bridge" locks the enzyme on the DNA, preventing religation and causing accumulation of double-strand breaks, leading to cell death [1, 2].

Emerging Anticancer Mechanisms

Beyond bacteria, quinoline-3-carboxylic acid derivatives exhibit antiproliferative activity by:

-

Intercalation: Direct DNA binding in cancer cells.

-

Topoisomerase II Inhibition: Mammalian isoform targeting.

-

Tubulin Polymerization Inhibition: Disrupting mitosis in MCF-7 and K562 lines [3].

Experimental Protocol: Late-Stage C-7 Diversification

This protocol describes the synthesis of a ciprofloxacin analog via Nucleophilic Aromatic Substitution (

Objective: Synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-phenylpiperazin-1-yl)-3-quinolinecarboxylic acid.

Reagents & Equipment

-

Substrate: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (or the 7-chloro analog).

-

Nucleophile: 1-Phenylpiperazine (1.2 equivalents).

-

Solvent: Pyridine or DMSO (Polar aprotic solvents facilitate

). -

Monitoring: TLC (Silica gel, CH₂Cl₂:MeOH 9:1).

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the 7-halo-quinolone substrate in 5 mL of pyridine.

-

Addition: Add 1.2 mmol of 1-phenylpiperazine.

-

Reaction: Heat the mixture to reflux (approx. 115°C) under an inert atmosphere (

) for 3–6 hours.-

Self-Validation: Monitor reaction progress via TLC every hour. The starting material (lower polarity) should disappear, and a fluorescent product spot (higher polarity) should appear.

-

-

Workup:

-

Evaporate the solvent under reduced pressure (rotary evaporator).

-

Resuspend the residue in 10 mL of water.

-

Adjust pH to 7.0–7.5 using dilute HCl or acetic acid. This step precipitates the zwitterionic product.

-

-

Purification:

-

Filter the precipitate via vacuum filtration.

-

Wash the cake with cold water (

) and cold ethanol ( -

Recrystallization: Dissolve the crude solid in a minimum amount of hot acetonitrile or DMF/Ethanol mixture. Cool slowly to 4°C to yield pure crystals.

-

-

Characterization: Confirm structure via

-NMR (look for piperazine protons at 3.0–3.5 ppm) and MS (M+1 peak).

Future Directions

The quinoline-3-carboxylic acid scaffold is evolving beyond simple antibiotics.[6]

-

Hybrid Molecules: Linking quinolones with oxazolidinones to create dual-action "Cadazolid-like" hybrids.

-

Non-Acidic Isosteres: Replacing the C-3 COOH with bioisosteres (e.g., tetrazoles) to alter pKa and improve CNS penetration for neurodegenerative targets.

-

Resistance Breakers: C-8 methoxy derivatives (like Moxifloxacin) reduce the frequency of resistance mutations by stabilizing the ternary complex even in the absence of the Ser83 anchor [4].

References

-

Aldred, K. J., et al. (2014).[5][7] "Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding."[8] Nucleic Acids Research. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. [Link]

-

Mittal, R. K., & Purohit, P. (2020). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Drlica, K., et al. (2009). "Quinolones: Action and Resistance Updated." Current Topics in Medicinal Chemistry. [Link]

- Grohe, K., & Hefer, K. (1974). "Verfahren zur Herstellung von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. (Foundational reference for the Grohe process).

Sources

- 1. bayer.com [bayer.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-amino-6-methoxyquinoline-3-carboxylic acid

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 4-amino-6-methoxyquinoline-3-carboxylic acid. As direct research on this specific molecule is nascent, this document synthesizes evidence from structurally related quinoline and aminoquinoline derivatives to propose and detail scientifically grounded hypotheses for its biological activity. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The rigid, bicyclic aromatic structure of quinoline allows for precise three-dimensional orientation of functional groups, facilitating specific interactions with biological targets. The subject of this guide, 4-amino-6-methoxyquinoline-3-carboxylic acid, combines several key pharmacophoric features: the 4-aminoquinoline core, a known pharmacophore for DNA intercalators and kinase inhibitors, a methoxy group that can influence metabolic stability and target binding, and a carboxylic acid moiety that can modulate solubility and engage in hydrogen bonding interactions.

Given the functional motifs present in 4-amino-6-methoxyquinoline-3-carboxylic acid, this guide will explore three primary putative mechanisms of action:

-

Hypothesis 1: Inhibition of Topoisomerase II and DNA Damage Response

-

Hypothesis 2: Modulation of Lysosomal Function

-

Hypothesis 3: Kinase Signaling Pathway Inhibition

Each of these hypotheses is supported by extensive literature on analogous compounds and represents a plausible avenue for the biological activity of 4-amino-6-methoxyquinoline-3-carboxylic acid.

Hypothesis 1: Inhibition of Topoisomerase II and Induction of DNA Damage

Many anticancer agents derived from the quinoline scaffold exert their cytotoxic effects by targeting topoisomerase II, a critical enzyme in maintaining DNA topology during replication and transcription.[4] The planar aromatic ring system of quinolines can intercalate into the DNA helix, stabilizing the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the activation of the DNA damage response (DDR), ultimately culminating in apoptosis.

Proposed Signaling Pathway

The proposed signaling cascade initiated by topoisomerase II inhibition is depicted below.

Caption: Proposed signaling pathway for Topoisomerase II inhibition.

Experimental Validation Workflow

A multi-step experimental approach is necessary to validate this hypothesis.

Caption: Experimental workflow for validating Topoisomerase II inhibition.

Detailed Experimental Protocols

2.3.1. In Vitro Topoisomerase II Decatenation Assay

-

Objective: To directly measure the inhibitory effect of the compound on topoisomerase II activity.

-

Procedure:

-

Incubate purified human topoisomerase IIα with kinetoplast DNA (kDNA), a network of catenated DNA circles.

-

Add varying concentrations of 4-amino-6-methoxyquinoline-3-carboxylic acid or a known inhibitor (e.g., etoposide).

-

Initiate the reaction by adding ATP.

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

Visualize the DNA under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.

-

2.3.2. Western Blot for DNA Damage Response Proteins

-

Objective: To detect the activation of the DDR pathway in cells treated with the compound.

-

Procedure:

-

Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-CHK2, p53, γH2A.X).

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

Hypothesis 2: Modulation of Lysosomal Function

4-aminoquinolines are weak bases that are known to accumulate in acidic cellular compartments, most notably the lysosome.[2][3][5] This accumulation can lead to lysosomal dysfunction, including an increase in lysosomal pH and the inhibition of lysosomal enzymes. The resulting impairment of autophagy and other lysosome-dependent processes can trigger cell death.

Proposed Mechanism

The accumulation of the compound within the lysosome is the initiating event in this proposed mechanism.

Caption: Proposed mechanism of lysosomal dysfunction.

Experimental Validation Workflow

3.2.1. Lysosomal Staining and pH Measurement

-

Objective: To visualize the accumulation of the compound in lysosomes and measure its effect on lysosomal pH.

-

Procedure:

-

Treat cells with the compound for a defined period.

-

Co-stain with LysoTracker Red (a fluorescent dye that accumulates in acidic organelles) and a fluorescently-tagged version of the compound (if available) or use a ratiometric pH-sensitive dye like LysoSensor Yellow/Blue.

-

Visualize cellular localization by fluorescence microscopy. A decrease in LysoTracker signal or a shift in the LysoSensor emission ratio indicates an increase in lysosomal pH.

-

3.2.2. Autophagy Flux Assay

-

Objective: To determine if the compound inhibits autophagic flux.

-

Procedure:

-

Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).

-

Treat cells with the compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1).

-

Analyze the formation of autophagosomes (yellow puncta, GFP+RFP+) and autolysosomes (red puncta, RFP+GFP-) by fluorescence microscopy or flow cytometry. An accumulation of yellow puncta suggests a blockage in autophagic flux.

-

Hypothesis 3: Kinase Signaling Pathway Inhibition

The 4-aminoquinoline scaffold is a common feature in many kinase inhibitors.[6][7] Depending on the substitution pattern, these compounds can target a variety of kinases, including receptor tyrosine kinases like EGFR and intracellular kinases such as BTK or GRK6.[1][6][7] Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and differentiation.

Proposed Target Pathways

Given the structural alerts within 4-amino-6-methoxyquinoline-3-carboxylic acid, several kinase targets are plausible.

| Kinase Target | Associated Disease Area | Rationale for Investigation |

| EGFR | Cancer | Numerous quinoline derivatives are known EGFR inhibitors.[1] |

| BTK | Autoimmune Diseases, B-cell Malignancies | 4-aminoquinoline-3-carboxamides have shown potent BTK inhibition.[6] |

| GRK6 | Multiple Myeloma | 4-aminoquinazolines (a related scaffold) are potent GRK6 inhibitors.[7] |

| PI3K/mTOR | Cancer | A nitroquinoline derivative has been shown to inhibit this pathway.[8] |

Experimental Validation Workflow

A tiered approach is recommended for screening and validating kinase inhibition.

Caption: Tiered workflow for kinase inhibitor validation.

Detailed Experimental Protocols

4.3.1. In Vitro Biochemical IC50 Determination

-

Objective: To quantify the potency of the compound against a specific kinase.

-

Procedure:

-

Immobilize a kinase-specific substrate on a microplate.

-

Add the purified kinase, ATP, and varying concentrations of 4-amino-6-methoxyquinoline-3-carboxylic acid.

-

Allow the phosphorylation reaction to proceed.

-

Wash the plate and add a phosphorylation-specific antibody conjugated to a detection enzyme (e.g., HRP).

-

Add a chemiluminescent or colorimetric substrate and measure the signal.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

The therapeutic potential of 4-amino-6-methoxyquinoline-3-carboxylic acid is significant, with plausible mechanisms of action spanning DNA damage, lysosomal dysfunction, and kinase inhibition. The experimental frameworks provided in this guide offer a robust starting point for a thorough investigation of this promising compound. A systematic and rigorous evaluation of each proposed mechanism will be crucial in elucidating its definitive biological role and guiding its future development as a potential therapeutic agent.

References

- BenchChem. (n.d.). Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(1A), 5–10.

- Singh, P., & Kaur, M. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry.

- Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

- National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. PubChem.

- Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1599335.

- Chem-Impex International. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.

- Sigma-Aldrich. (n.d.). 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.

- Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561–6574.

- World Health Organization. (1981). Pharmacology of 8-aminoquinolines. IRIS.

- Fernandes, C., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules (Basel, Switzerland), 19(5), 6436–6454.

- A-Rassoul, R., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of medicinal chemistry, 64(15), 11129–11147.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis Pathways for Substituted Quinoline-3-Carboxylic Acids: A Mechanistic and Methodological Guide

Executive Summary

Substituted quinoline-3-carboxylic acids (often existing in their 4-oxo-1,4-dihydro tautomeric forms) represent a privileged scaffold in medicinal chemistry. They serve as the core pharmacophore for fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), antimalarials, and emerging oncology therapeutics. The structural necessity of the C-3 carboxylic acid is absolute; it facilitates a critical hydrogen-bond and metal-ion bridge (typically with Mg²⁺) to bacterial DNA gyrase and topoisomerase IV, arresting DNA replication.

This technical guide deconstructs the synthetic methodologies used to assemble and derivatize this core. By moving beyond traditional high-temperature paradigms and integrating modern catalytic strategies, researchers can achieve higher yields, broader substrate scopes, and superior scalability.

Mechanistic Paradigms in Quinoline Core Assembly

The Classical Gould-Jacobs Electrocyclization

The most robust and historically significant route to the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction 1. The causality of this synthesis relies on a sequence of nucleophilic addition, elimination, and thermally driven electrocyclization.

-

Condensation: A substituted aniline undergoes nucleophilic attack on the electrophilic methine carbon of diethyl ethoxymethylenemalonate (EMME). The subsequent elimination of ethanol yields an anilidomethylenemalonic ester.

-

Electrocyclization: The critical step is a 6-electron electrocyclization. Traditionally, this requires massive thermal energy (>250 °C in diphenyl ether) to overcome the activation barrier, forcing the cyclization onto the aromatic ring to form an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate 2.

-

Saponification: The ester is hydrolyzed under basic conditions to yield the free quinoline-3-carboxylic acid 3.

Overcoming the Thermal Barrier: Eaton's Reagent

The extreme temperatures of the classical Gould-Jacobs route often lead to substrate degradation and poor regioselectivity with meta-substituted anilines. To circumvent this, modern protocols utilize Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) 4.

Mechanistic Causality: Methanesulfonic acid acts as a Brønsted acid, protonating the carbonyl oxygen of the malonate, drastically increasing its electrophilicity. Simultaneously, P₂O₅ acts as a potent dehydrating agent. This dual-action environment lowers the activation energy required for the Friedel-Crafts-type ring closure, allowing cyclization to proceed at 80–100 °C. Unlike polyphosphoric acid (PPA), Eaton's reagent remains a low-viscosity liquid at room temperature, ensuring superior mass transfer and simplifying downstream aqueous workup.

Fig 1: The Gould-Jacobs reaction pathway from aniline to quinoline-3-carboxylic acid.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes physical or chemical cues that confirm the successful progression of the reaction without requiring immediate spectroscopic analysis.

Protocol 1: Condensation to Anilidomethylenemalonic Ester

-

Setup: In a round-bottom flask equipped with a short-path distillation head, combine 1.0 equivalent of the substituted aniline and 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

-

Reaction: Heat the neat mixture to 110–120 °C under an inert atmosphere for 2 hours.

-

Self-Validation Checkpoint: The reaction's progress is physically validated by the distillation of ethanol (b.p. 78 °C) into the receiving flask. When ethanol evolution ceases, the condensation is complete.

-

Isolation: Cool the mixture to room temperature. Add cold hexanes to induce crystallization. Filter and dry the resulting solid.

Protocol 2: Eaton's Reagent-Catalyzed Cyclization

-

Setup: Suspend 10 mmol of the isolated anilidomethylenemalonic ester in 10 mL of Eaton's Reagent.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 2 hours.

-

Quenching: Cool the dark solution to room temperature. Slowly pour the mixture into a beaker containing a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃.

-

Self-Validation Checkpoint: The addition will cause intense effervescence (CO₂ release). Continue adding the reaction mixture until effervescence ceases and the pH stabilizes at ~7.5. The sudden precipitation of a fine, pale-yellow solid confirms the successful formation of the quinoline-3-carboxylate ester.

-

Isolation: Filter the solid, wash thoroughly with deionized water to remove residual methanesulfonate salts, and dry under a vacuum.

Protocol 3: Saponification to the Free Acid

-

Reaction: Suspend the ester in a 10% (w/v) aqueous NaOH solution. Heat to reflux for 1.5 hours.

-

Self-Validation Checkpoint 1: As the ester hydrolyzes, the insoluble solid will completely dissolve, forming a clear solution of the highly water-soluble sodium quinoline-3-carboxylate salt.

-

Acidification: Cool the solution to 0 °C. Slowly add concentrated HCl dropwise until the pH reaches 2.0.

-

Self-Validation Checkpoint 2: The sudden, dense precipitation of a white-to-off-white solid upon reaching acidic pH confirms the protonation and isolation of the target free quinoline-3-carboxylic acid. Filter, wash with cold water, and dry.

Quantitative Efficacy Analysis

The choice of cyclization method drastically impacts throughput and yield. The table below summarizes the quantitative differences between classical thermal, microwave-assisted, and acid-catalyzed approaches based on recent methodological advancements.

| Synthesis Method | Catalyst / Reagent | Temperature (°C) | Avg. Reaction Time | Avg. Yield (%) | Mechanistic Advantage |

| Classical Thermal | Diphenyl ether | >250 | 2 - 4 hours | 40 - 60 | Catalyst-free, highly scalable for robust substrates. |

| Microwave (MW) | None / Neat | 250 (MW) | 7 - 15 mins | 70 - 85 | Rapid, uniform dielectric heating minimizes degradation. |

| Eaton's Reagent | P₂O₅ / MeSO₃H | 80 - 100 | 2 hours | 75 - 95 | Mild Lewis/Brønsted acid catalysis; excellent for sensitive groups. |

Structural Derivatization and SAR Dynamics

Once the quinoline-3-carboxylic acid core is synthesized, targeted derivatization is required to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties. The Structure-Activity Relationship (SAR) of this scaffold is highly predictable 5.

-

N-1 Alkylation: The N-1 position controls overall potency and cellular penetration. Alkylation is typically achieved via an S_N2 reaction using an alkyl halide (e.g., ethyl iodide or cyclopropyl bromide) and K₂CO₃ in DMF. The cyclopropyl group is optimal for positioning the molecule within the DNA gyrase binding pocket.

-

C-6 Substitution: Fluorination at C-6 drastically increases lipophilicity, allowing the molecule to penetrate bacterial cell walls more efficiently. It also increases the binding affinity to the enzyme-DNA cleavage complex.

-

C-7 Nucleophilic Aromatic Substitution (S_NAr): The C-7 position is highly activated toward S_NAr, especially when a C-6 fluorine is present. Reacting the core with cyclic amines (e.g., piperazine or pyrrolidine) at this position broadens the spectrum of activity against Gram-negative bacteria.

-

C-8 Substitution: Introducing a methoxy group or a halogen (Cl, F) at C-8 reduces the propensity for bacterial resistance by altering the steric profile, preventing efflux pump recognition.

Fig 2: Structure-Activity Relationship (SAR) derivatization sites on the quinoline core.

Conclusion

The synthesis of substituted quinoline-3-carboxylic acids has evolved from brute-force thermal cyclizations to elegant, catalytically driven methodologies. By leveraging reagents like Eaton's Reagent or microwave irradiation, researchers can bypass the thermodynamic hurdles of the Gould-Jacobs reaction, achieving higher yields and preserving sensitive functional groups. When combined with rational SAR-guided derivatization at the N-1, C-6, and C-7 positions, this core remains one of the most versatile and potent scaffolds in modern drug discovery.

References

-

Benchchem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."1

-

MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." 4

-

PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." 2

-

Publishing at the Library. "View of Nonclassical Biological Activities of Quinolone Derivatives." 3

-

PubMed. "Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids." 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Nonclassical Biological Activities of Quinolone Derivatives [journals.library.ualberta.ca]

- 4. mdpi.com [mdpi.com]

- 5. Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid via Ester Hydrolysis

Abstract: This document provides a detailed protocol for the synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid through the base-catalyzed hydrolysis of its ethyl ester precursor, ethyl 4-amino-6-methoxyquinoline-3-carboxylate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety guidelines, and data interpretation.

Introduction and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-aminoquinoline derivatives have garnered significant attention for their broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] 4-amino-6-methoxyquinoline-3-carboxylic acid is a key synthetic intermediate, serving as a versatile building block for the development of more complex, biologically active molecules. Its carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

This application note details a robust and efficient method for the preparation of this valuable intermediate from its commercially available ethyl ester. The chosen method is saponification, a classic and reliable base-catalyzed hydrolysis of an ester.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2] This reaction proceeds through a nucleophilic acyl substitution mechanism.

The key steps are:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π bond and forms a tetrahedral intermediate.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms by eliminating the ethoxide ion (⁻OEt), which is a good leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the equilibrium towards the formation of the carboxylate salt, making the overall process highly efficient.[3]

-

Protonation: In the final workup step, an acid (e.g., HCl) is added to neutralize the reaction mixture and protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

This base-catalyzed approach is generally preferred over acid-catalyzed hydrolysis because the final deprotonation step renders the reaction irreversible, often leading to higher yields.[3]

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

Materials and Equipment

| Reagents | Grade | Supplier |

| Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | ≥98% | Commercial |

| Sodium Hydroxide (NaOH) | ACS Reagent | Commercial |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Commercial |

| Ethanol (EtOH) | Reagent Alcohol | Commercial |

| Deionized Water (H₂O) | - | - |

| Equipment |

| 250 mL Round-bottom flask |

| Reflux condenser |

| Magnetic stirrer and stir bar |

| Heating mantle |

| pH meter or pH paper |

| Beakers and graduated cylinders |

| Buchner funnel and filter flask |

| Whatman filter paper |

| Spatula and weighing balance |

| Drying oven or vacuum desiccator |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[4][5]

-

Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[4][5]

-

Handling Reagents: Sodium hydroxide is corrosive and can cause severe burns. Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle both with extreme care.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour organic solvents or corrosive solutions down the drain.[4][6]

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place 5.0 g of ethyl 4-amino-6-methoxyquinoline-3-carboxylate into a 250 mL round-bottom flask.

-

Add a magnetic stir bar.

-

In a separate beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

-

Add the 50 mL of 2 M NaOH solution and 50 mL of ethanol to the round-bottom flask containing the ester. The ethanol is added to increase the solubility of the organic starting material in the aqueous base.

-

-

Hydrolysis Reaction:

-

Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

-

Place the flask in a heating mantle and begin stirring.

-

Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 400 mL beaker.

-

Place the beaker in an ice bath to cool it further.

-

While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to neutralize the excess sodium hydroxide and protonate the carboxylate salt.

-

Monitor the pH of the solution. The desired product will precipitate out of the solution as a solid as the pH becomes acidic. Continue adding acid until the pH is approximately 4-5.

-

Once precipitation is complete, continue to stir the slurry in the ice bath for another 30 minutes to maximize crystal formation.

-

-

Purification and Drying:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Wash the solid with a small portion of cold ethanol (20 mL) to remove any unreacted starting material or other organic impurities.

-

Press the solid as dry as possible on the filter paper.

-

Transfer the solid to a watch glass and dry it in a vacuum oven at 60-70 °C to a constant weight.

-

Data Summary and Yield Calculation

| Parameter | Value |

| Starting Material: Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| Amount Used | 5.0 g |

| Moles | 0.0203 mol |

| Product: 4-amino-6-methoxyquinoline-3-carboxylic acid | |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| Theoretical Yield | 4.43 g |

| Expected Experimental Yield | 85-95% (3.77 - 4.21 g) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low or No Yield | Incomplete reaction. | Extend the reflux time. Confirm reaction completion with TLC. |

| Incorrect pH for precipitation. | Re-check the pH of the filtrate. If it is not acidic, add more HCl. | |

| Product is Oily/Gummy | Impurities present. | Ensure thorough washing with cold water and ethanol. Consider recrystallization from a suitable solvent like ethanol/water. |

| Product Fails to Precipitate | Too much solvent; product is still dissolved. | Reduce the volume of the solution by gentle heating before cooling and acidification. Ensure the pH is correct. |

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: quinoline.[Link]

-

Penta. Quinoline - SAFETY DATA SHEET.[Link]

-

Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). [Link]

-

Rlavie. CAS 908350-29-8 | 4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester.[Link]

-

ResearchGate. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (2025). [Link]

-

Organic Chemistry Portal. Synthesis of quinolines.[Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters.[Link]

-

Tradeindia. 4-amino-6-methoxyquinoline-3-carboxylic Acid Ethyl Ester - Cas No: 908350-29-8.[Link]

-

Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Optimized Gould-Jacobs Protocol for the Synthesis of Quinoline-3-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, widely employed in the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives—the core scaffold of fluoroquinolone antibiotics (e.g., ciprofloxacin) and cannabinoid (CB2) receptor agonists , .

This application note details a robust, self-validating three-step protocol:

-

Condensation: Nucleophilic addition-elimination of an aniline with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: A thermally demanding 6π-electrocyclization. We present both the classical thermodynamic approach (Dowtherm A at 250 °C) and a modern, kinetically favored alternative using Eaton's Reagent .

-

Hydrolysis: Base-catalyzed saponification followed by acidification to yield the free carboxylic acid.

Mechanistic Pathway & Workflow

Understanding the causality of the reaction ensures successful troubleshooting. The initial condensation is driven forward by the continuous removal of the ethanol byproduct. The subsequent cyclization requires overcoming a high activation energy barrier to form the ketene intermediate, which tautomerizes to the stable 4-hydroxyquinoline aromatic system .

Caption: Three-step Gould-Jacobs synthesis workflow for quinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Condensation to Anilinomethylenemalonate

Causality & Design: The reaction between aniline and EMME is an equilibrium process. Heating at 120 °C without solvent (neat) or under microwave irradiation allows the ethanol byproduct to boil off, driving the reaction to completion according to Le Chatelier's principle .

Procedure:

-

In a round-bottom flask equipped with a short-path distillation head, combine the substituted aniline (1.0 equiv) and EMME (1.1 equiv).

-

Heat the mixture to 120–130 °C for 2 hours (or microwave at 130 °C for 7 minutes) , .

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aniline spot and the collection of ethanol in the receiving flask confirm completion.

-

Cool to room temperature and remove residual EMME under high vacuum.

Step 2: Intramolecular Cyclization

Causality & Design: The cyclization is the critical bottleneck. Classical methods use Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to safely reach the extreme 250 °C required for thermal ketene formation. Alternatively, Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) acts as a powerful Lewis/Brønsted acid, activating the carbonyl group to allow cyclization at much lower temperatures (80–100 °C), thereby preventing the thermal degradation of sensitive functional groups .

Method A: Classical Thermal Cyclization (Dowtherm A)

-

Heat 10 volumes of Dowtherm A in a three-neck flask to 250 °C.

-

Dropwise, add the intermediate from Step 1 dissolved in a minimal amount of warm Dowtherm A.

-

Reflux vigorously for 45–60 minutes.

-

Self-Validation: Cool the mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will spontaneously precipitate due to its insolubility in cold non-polar solvents . Add hexane to maximize recovery, filter, and wash with hexane to remove residual Dowtherm A.

Method B: Acid-Catalyzed Cyclization (Eaton's Reagent)

-

Dissolve the intermediate from Step 1 in Eaton's reagent (approx. 5 mL per mmol).

-

Heat the mixture at 80–100 °C for 2 hours .

-

Self-Validation: Pour the cooled mixture over crushed ice. The ester product will rapidly precipitate as a solid. Filter and wash with cold water until the filtrate is pH neutral.

Step 3: Saponification and Acidification

Causality & Design: The ethyl ester must be hydrolyzed to the free acid. The basic conditions solubilize the product as a sodium salt, allowing for the filtration of insoluble organic impurities before final precipitation. Acidification protonates the carboxylate, drastically reducing its aqueous solubility.

Procedure:

-

Suspend the ester from Step 2 in a 10% (w/v) aqueous NaOH solution (approx. 10 mL per gram of ester).

-

Heat the mixture to reflux for 1–2 hours.

-

Self-Validation: The opaque suspension will turn into a clear solution as the water-soluble sodium salt of the quinoline-3-carboxylic acid forms . (If the solution remains cloudy, filter it while hot to remove unreacted starting material).

-

Cool the solution to 0–5 °C in an ice bath.

-

Slowly acidify with concentrated HCl until the pH reaches ~2. A thick white/pale-yellow precipitate of the target quinoline-3-carboxylic acid will form.

-

Filter the solid, wash with ice-cold water, and dry under a vacuum.

Quantitative Data & Method Comparison

| Reaction Step | Parameter | Classical Method | Modern Alternative | Advantage of Modern Method |

| Condensation | Temperature / Time | 120 °C / 2 hours | Microwave 130 °C / 7 min | 94% reduction in reaction time . |

| Cyclization | Reagent / Solvent | Dowtherm A | Eaton's Reagent | Avoids toxic, high-boiling solvents . |

| Cyclization | Temperature / Time | 250 °C / 45–60 min | 80–100 °C / 2 hours | Prevents thermal degradation of sensitive functional groups , . |

| Cyclization | Typical Yield | 60–75% | 80–95% | Higher purity profile upon precipitation . |

References

-

Gach-Janczak, K. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2025, 30(1), 163. Available at:[Link]

-

Mansilla, D. S., Asís, S. E., & Muscia, G. C. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Chemistry Proceedings, 2025, 18(1), 128. Available at:[Link]

Application Notes and Protocols for the Hydrolysis of Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate to its corresponding carboxylic acid, 4-amino-6-methoxyquinoline-3-carboxylic acid. This conversion is a critical step in the synthesis of various biologically active molecules, leveraging the quinoline scaffold's prevalence in medicinal chemistry.[1][2] This document offers in-depth procedural details for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, including the underlying chemical principles, reaction monitoring techniques, product isolation, and purification strategies. The target audience includes researchers, scientists, and professionals in drug discovery and development who require a robust and well-validated methodology for this chemical transformation.

Introduction: The Significance of the 4-Aminoquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Specifically, the 4-aminoquinoline moiety is a well-established pharmacophore found in a wide array of drugs, including antimalarials (e.g., Chloroquine), anticancer, and anti-inflammatory agents.[1][2][4] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle for further molecular elaboration, such as amide bond formation, to explore structure-activity relationships (SAR) and develop novel drug candidates.

The hydrolysis of the ethyl ester of 4-amino-6-methoxyquinoline-3-carboxylate is a fundamental transformation to unmask the carboxylic acid group. The choice between acid or base-catalyzed hydrolysis depends on the overall stability of the molecule and the desired workup conditions. This guide provides detailed protocols for both approaches, enabling the researcher to select the most suitable method for their specific needs.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either an acid or a base.[5] The choice of catalyst dictates the reaction mechanism and can influence the reaction rate and potential side products.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds with high yield. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

Caption: Reaction mechanism for the base-catalyzed hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

graph Base_Hydrolysis { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Ester [label="Ethyl 4-amino-6-methoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; OH_ion [label="OH⁻", shape=plaintext, fontcolor="#EA4335"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FFFFFF"]; Carboxylic_Acid [label="4-amino-6-methoxyquinoline-\n3-carboxylic acid", fillcolor="#FFFFFF"]; Carboxylate_Salt [label="Carboxylate Salt", fillcolor="#FFFFFF"]; Ethanol [label="Ethanol", fillcolor="#FFFFFF"]; H3O_plus [label="H₃O⁺ (Acid Workup)", shape=plaintext, fontcolor="#4285F4"];

Ester -> Tetrahedral_Intermediate [label="+ OH⁻"]; Tetrahedral_Intermediate -> Carboxylate_Salt [label="- Ethanol"]; Carboxylate_Salt -> Carboxylic_Acid [label="+ H₃O⁺"];

{rank=same; Ester; OH_ion} {rank=same; Carboxylate_Salt; H3O_plus} }

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, it is typically performed with a large excess of water. The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a good leaving group (as it is protonated), and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

graph Acid_Hydrolysis { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Ester [label="Ethyl 4-amino-6-methoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; H3O_plus1 [label="H₃O⁺", shape=plaintext, fontcolor="#4285F4"]; Protonated_Ester [label="Protonated Ester", fillcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FFFFFF"]; Proton_Transfer [label="Proton Transfer Intermediate", fillcolor="#FFFFFF"]; Carboxylic_Acid [label="4-amino-6-methoxyquinoline-\n3-carboxylic acid", fillcolor="#FFFFFF"]; Ethanol [label="Ethanol", fillcolor="#FFFFFF"]; H3O_plus2 [label="H₃O⁺ (regenerated)", shape=plaintext, fontcolor="#4285F4"];

Ester -> Protonated_Ester [label="+ H₃O⁺"]; Protonated_Ester -> Tetrahedral_Intermediate [label="+ H₂O"]; Tetrahedral_Intermediate -> Proton_Transfer [label="Proton Transfer"]; Proton_Transfer -> Carboxylic_Acid [label="- Ethanol, - H⁺"];

{rank=same; Ester; H3O_plus1} {rank=same; Carboxylic_Acid; H3O_plus2} }

Physicochemical Properties and Analytical Monitoring

Accurate monitoring of the hydrolysis reaction is crucial for determining reaction completion and ensuring product purity. A combination of chromatographic and spectroscopic techniques is recommended.

| Property | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate (Starting Material) | 4-amino-6-methoxyquinoline-3-carboxylic acid (Product) |

| Molecular Formula | C₁₃H₁₄N₂O₃[6] | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 246.26 g/mol | 218.21 g/mol |

| Appearance | Off-white to white solid[6] | Expected to be a solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | Likely soluble in basic aqueous solutions and polar organic solvents |

| TLC (Typical Rf) | Higher Rf value (less polar) | Lower Rf value (more polar) |

| ¹H NMR (Expected) | Signals for ethyl group (~1.4 ppm, t; ~4.4 ppm, q) | Absence of ethyl group signals |

| IR (cm⁻¹) | C=O stretch (ester) ~1700-1720 cm⁻¹ | Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch (acid) ~1680-1710 cm⁻¹[7] |

| Mass Spec (ESI-MS) | [M+H]⁺ = 247.1[8] | [M+H]⁺ = 219.1 |

Analytical Monitoring Protocol:

-

Thin-Layer Chromatography (TLC):

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve good separation between the starting material and the product.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Visualization: UV light (254 nm and 366 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction progress.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase C18 column is suitable.

-

A gradient method with mobile phases of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is recommended for good separation.

-

Detection at a wavelength where both the starting material and product have strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Spectroscopic Confirmation:

-

¹H NMR: Upon completion, the disappearance of the characteristic triplet and quartet signals of the ethyl group confirms the hydrolysis.

-

FTIR: The appearance of a broad O-H stretch and a shift in the carbonyl peak will confirm the formation of the carboxylic acid.[7][9]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

-

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred due to its irreversibility and typically cleaner reaction profile.

Materials:

-

Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

-

Ethanol (or Methanol/THF co-solvent system)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Deionized water

-

Hydrochloric acid (HCl), 1M or 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4-amino-6-methoxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of ester).

-

Addition of Base: Prepare a solution of NaOH (2.0-3.0 eq) in water and add it to the ester solution. The use of a co-solvent system like THF/water or methanol/water can improve solubility.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.

-

Cooling and Solvent Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a volatile organic solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring to neutralize the excess base and protonate the carboxylate salt. The product will precipitate as the solution becomes acidic (target pH ~5-6).

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

-

Drying: Dry the purified 4-amino-6-methoxyquinoline-3-carboxylic acid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Caption: Experimental workflow for base-catalyzed hydrolysis.

graph Saponification_Workflow { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="Dissolve Ester in Ethanol"]; AddBase [label="Add Aqueous NaOH"]; Reflux [label="Heat to Reflux (2-6 h)"]; Monitor [label="Monitor by TLC"]; Cool [label="Cool to Room Temperature"]; Evaporate [label="Remove Ethanol (Rotovap)"]; Acidify [label="Acidify with HCl (ice bath)"]; Precipitate [label="Product Precipitates"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Water"]; Dry [label="Dry in Vacuum Oven"]; End [label="Pure Carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AddBase; AddBase -> Reflux; Reflux -> Monitor [style=dashed]; Monitor -> Reflux; Monitor -> Cool [label="Reaction Complete"]; Cool -> Evaporate; Evaporate -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; }

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material is sensitive to strong basic conditions.

Materials:

-

Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

-

Acetic acid

-

Sulfuric acid (concentrated)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-amino-6-methoxyquinoline-3-carboxylate (1.0 eq).

-

Addition of Acid Mixture: Add a mixture of acetic acid, water, and concentrated sulfuric acid. A literature precedent for a similar quinolone hydrolysis suggests a molar ratio of approximately 34:2:0.5 of acetic acid:water:sulfuric acid relative to the ester.

-

Reaction: Heat the mixture to a temperature of 95-100°C and stir. Monitor the reaction by TLC. This reaction may require a longer reaction time (e.g., 12-24 hours) compared to saponification.

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate from the acidic solution.

-

Quenching: Alternatively, the cooled reaction mixture can be poured slowly into a beaker of crushed ice with stirring. This will dilute the acid and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove residual acids.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Troubleshooting and Field-Proven Insights

-